N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxypropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE is a complex organic compound with the molecular formula C16H12N2O5 It is known for its unique structure, which includes a benzodioxole ring and a phenoxypropanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-phenoxypropanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazides, and substituted benzodioxole compounds.
Wissenschaftliche Forschungsanwendungen
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Uniqueness
N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENOXYPROPANEHYDRAZIDE stands out due to its unique combination of a benzodioxole ring and a phenoxypropanehydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H16N2O4 |
---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(23-14-5-3-2-4-6-14)17(20)19-18-10-13-7-8-15-16(9-13)22-11-21-15/h2-10,12H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
GJQZCDXNERSHHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.